molecular formula C22H22ClN3O4S B11343943 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343943
M. Wt: 459.9 g/mol
InChI Key: CAHCKRZJZYYVEV-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including an azepane sulfonyl group, a chlorophenyl group, and an oxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the Azepane Sulfonyl Intermediate:

    • Starting from azepane, the sulfonylation reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine.
    • The reaction is typically conducted at room temperature to avoid decomposition of the intermediate.
  • Synthesis of the Chlorophenyl Oxazole Intermediate:

    • The chlorophenyl oxazole moiety is synthesized through a cyclization reaction involving 4-chlorobenzoyl chloride and an appropriate amine.
    • The reaction is carried out under reflux conditions in a suitable solvent like toluene.
  • Coupling of Intermediates:

    • The final step involves coupling the azepane sulfonyl intermediate with the chlorophenyl oxazole intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
    • The reaction is typically performed at room temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions: N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.

    Substitution: Amines, thiols; reactions are carried out in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed:

  • Oxidation products may include sulfoxides or sulfones.
  • Reduction products may include amines or alcohols.
  • Substitution products depend on the nucleophile used and may include various substituted derivatives.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology:

  • It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Medicine:

  • Potential applications in drug discovery, particularly as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry:

  • The compound can be used in the development of specialty chemicals, including catalysts, sensors, and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The azepane sulfonyl group may play a role in binding to the active site of enzymes, while the oxazole carboxamide moiety may interact with other regions of the target protein, leading to modulation of its activity.

Comparison with Similar Compounds

  • N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE
  • N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDE

Comparison:

  • N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
  • The oxazole ring may enhance the compound’s stability, binding affinity, and specificity towards certain biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22ClN3O4S/c23-17-7-5-16(6-8-17)21-15-20(25-30-21)22(27)24-18-9-11-19(12-10-18)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,27)

InChI Key

CAHCKRZJZYYVEV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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